![molecular formula C17H16F3NO2 B5788968 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5788968.png)
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as S29434, is a small molecule inhibitor that targets the protein-protein interaction between the bromodomain and extra-terminal domain (BET) family of proteins and acetylated lysine residues on histones. BET inhibitors have shown significant potential in the treatment of various cancers and inflammatory diseases.
Mécanisme D'action
BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer and inflammatory diseases. BET inhibitors, such as 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, bind to the bromodomain of BET proteins and prevent their interaction with acetylated lysine residues on histones. This leads to the inhibition of gene transcription, which ultimately results in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been shown to suppress the production of pro-inflammatory cytokines in macrophages, indicating its potential in the treatment of inflammatory diseases. In vivo studies have shown that BET inhibitors, including 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, can suppress tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is its high potency and selectivity for BET proteins. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BET proteins in disease. However, one limitation of this compound is its poor solubility, which can make it difficult to use in some experimental settings.
Orientations Futures
The potential therapeutic applications of BET inhibitors, including 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, are still being explored. Future research should focus on the development of more potent and selective BET inhibitors, as well as the identification of biomarkers that can predict patient response to these inhibitors. Additionally, the role of BET proteins in various diseases, including cancer and inflammatory diseases, should be further investigated to better understand the mechanisms underlying their therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylphenol in the presence of a base to form 3-(2-methylphenoxy)benzaldehyde. The resulting compound is then reacted with 3-aminopropionitrile to form the final product. The synthesis of this compound has been reported in several scientific journals, and the purity and yield of the compound have been optimized for various applications.
Applications De Recherche Scientifique
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. BET inhibitors have shown promising results in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. These inhibitors have also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)23-10-9-16(22)21-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYKLQSBCAZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.